Home > Products > Screening Compounds P38908 > N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide - 1235094-07-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide

Catalog Number: EVT-3006890
CAS Number: 1235094-07-1
Molecular Formula: C18H23N3O
Molecular Weight: 297.402
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Agent: Given the demonstrated antimicrobial activity of some copper(I) complexes with benzimidazole derivatives [], N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide could be investigated for potential antibacterial or antifungal properties.
  • Enzyme Inhibitor: Benzimidazoles are known to inhibit various enzymes [, , ]. This compound could be screened against a panel of enzymes relevant to disease pathways, such as kinases or proteases, to evaluate its potential as an inhibitor.

1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one

  • Compound Description: This molecule features a 1H-benzo[d]imidazol-2(3H)-one core substituted at the 1 and 3 positions with (1-octyl-1H-1,2,3-triazol-4-yl)methyl groups. The molecule adopts a "two-bladed fan" conformation in its crystal structure, stabilized by C—H⋯O and C—H⋯N hydrogen bonds and C—H⋯π interactions [].
  • Relevance: This compound shares the central 1H-benzo[d]imidazol-2(3H)-one moiety with N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide. The difference lies in the substituents on the core structure, highlighting the versatility of the benzimidazolone scaffold in constructing diverse molecules. []

2-((1H-benzo[d]imidazol-1-yl)methyl)isoindoline-1,3-dione

  • Compound Description: This compound consists of a 1H-benzo[d]imidazole ring connected to an isoindoline-1,3-dione unit through a methylene bridge. The crystal structure reveals minimal dihedral angles between the benzimidazole and isoindoline-1,3-dione rings, suggesting a relatively planar conformation. The structure is stabilized by C–H···O and C–H···π intermolecular interactions. []
  • Relevance: This compound and N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide both feature a 1H-benzo[d]imidazole moiety, though they differ in their connectivity and substituents. This highlights the recurring use of benzimidazole in medicinal chemistry, likely due to its potential for diverse biological activities. []
  • Compound Description: This represents a class of cyclometalated copper(I) complexes where L is 5-methoxy-1,3-bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene and PTA-PhR represents N-aryl-1,3,5-triaza-7-phosphaadamantane ligands with varying R groups (Me, Et, iPr). These complexes exhibit in vitro antitumor and antimicrobial activities. Notably, they display lower resistance factors than cisplatin in cisplatin-resistant human ovarian cancer cell lines. []
  • Relevance: The ligand L in these complexes features two 1H-benzo[d]imidazole groups linked to a central benzene ring. The presence of multiple benzimidazole moieties in a molecule with potent biological activity might suggest a role for this group in the observed activity, potentially through interactions with biological targets. This link provides valuable insights for understanding the potential biological relevance of the 1H-benzo[d]imidazole core in N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide. []

7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline

  • Compound Description: This quinoline-benzimidazole hybrid incorporates a 1,2,3-triazole ring as a linker. The compound showed antiproliferative activity against various cancer cell lines, with varying potency depending on cell type and dose. []
  • Relevance: This compound shares the 1H-benzo[d]imidazole core with N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide. Its antiproliferative activity against cancer cell lines suggests that targeting similar pathways or mechanisms with the target compound might be of interest. []

2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride

  • Compound Description: Similar to the previous compound, this molecule is also a quinoline-benzimidazole hybrid with a 1,2,3-triazole linker and a bromine atom on the phenoxy core. It exhibited antiproliferative activity against several cancer cell lines and affected the cell cycle of lymphoma cells. []
  • Relevance: This compound is structurally related to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide through the shared 1H-benzo[d]imidazole core and its presence in a series of antiproliferative agents. []
  • Compound Description: This quinoline-benzimidazole hybrid, containing a 1,2,3-triazole linker, demonstrated potent and selective inhibition of lymphoma cell growth. It exhibited the highest binding energy in docking studies with the TAO2 kinase domain. []
  • Relevance: The shared 1H-benzo[d]imidazole core with N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide and its potent antiproliferative activity make it a relevant compound for comparison. []

2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride

  • Compound Description: This compound is structurally analogous to the previous compound with an additional bromine atom on the phenoxy core. It also displayed antiproliferative activity against cancer cell lines and affected lymphoma cell cycle progression. []
  • Relevance: The shared 1H-benzo[d]imidazole scaffold with N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide and its antiproliferative activity make it relevant to the target compound. []

tetrakis[{4-(1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)phenoxy}methyl]methane (tetrakis-O-DMBI-H)

  • Compound Description: This molecule consists of four 2,3-dihydro-1H-benzoimidazole moieties linked through a central methane core. It acts as an effective n-dopant for semiconducting polymers, significantly enhancing their conductivity while also improving solvent resistance. []
  • Relevance: Although structurally distinct from N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide, this compound highlights the utility of benzoimidazole derivatives in materials science. It showcases the versatility of this chemical motif beyond traditional medicinal chemistry applications. []

(E)-4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 1)

  • Relevance: This compound shares the 1H-benzo[d]imidazol-2(3H)-ylidene core with N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide. Though they possess different substituents and biological activities, the shared core structure suggests potential similarities in their physicochemical properties and metabolic pathways. []

Properties

CAS Number

1235094-07-1

Product Name

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]cyclopropanecarboxamide

Molecular Formula

C18H23N3O

Molecular Weight

297.402

InChI

InChI=1S/C18H23N3O/c22-18(14-9-10-14)19-11-12-5-7-13(8-6-12)17-20-15-3-1-2-4-16(15)21-17/h1-4,12-14H,5-11H2,(H,19,22)(H,20,21)

InChI Key

QPYTZSNZOPYGPW-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNC(=O)C2CC2)C3=NC4=CC=CC=C4N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.